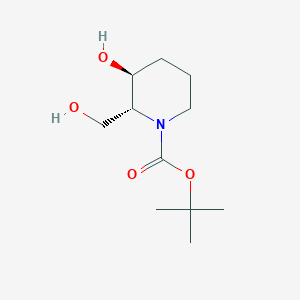

(2R,3S)-tert-Butyl 3-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate

Description

(2R,3S)-tert-Butyl 3-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate (CAS: 831228-13-8) is a chiral piperidine derivative with a molecular formula of C₁₁H₂₁NO₄ and a molecular weight of 231.29 g/mol . The compound features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group, a hydroxymethyl group at position 2, and a hydroxyl group at position 3, with defined (2R,3S) stereochemistry. It is commonly utilized in pharmaceutical research as a building block for drug candidates, particularly in the synthesis of kinase inhibitors or antiviral agents . As of 2024, the compound is temporarily out of stock, reflecting its demand in specialized synthetic applications .

Properties

Molecular Formula |

C11H21NO4 |

|---|---|

Molecular Weight |

231.29 g/mol |

IUPAC Name |

tert-butyl (2R,3S)-3-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-6-4-5-9(14)8(12)7-13/h8-9,13-14H,4-7H2,1-3H3/t8-,9+/m1/s1 |

InChI Key |

ZKEONVKQWLDESS-BDAKNGLRSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]([C@H]1CO)O |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1CO)O |

Origin of Product |

United States |

Preparation Methods

Stereoselective Reduction of Ketone Intermediates

The critical step in establishing the (2R,3S) configuration is the reduction of a ketone precursor. Sodium borohydride (NaBH₄) in THF/ethanol at controlled temperatures (10–15°C) achieves 56% yield, though impurities such as the (2R,3S) diastereomer (1.0% area) persist. Alternative reductants like diisobutylaluminium hydride (DIBAH) in toluene/cyclohexanol improve selectivity, yielding 95% purity after crystallization.

Table 1: Comparison of Reducing Agents for Ketone Intermediate

| Reductant | Solvent System | Temperature | Yield | Purity |

|---|---|---|---|---|

| NaBH₄ | THF/ethanol/H₂O | 10–20°C | 56% | 95.9% |

| DIBAH | Toluene/cyclohexanol | 20–25°C | 95% | 98.5% |

Boc Protection Strategy

The tert-butyl carbamate group is introduced via reaction with di-tert-butyl dicarbonate in the presence of a base such as potassium carbonate. This step occurs in biphasic systems (THF/water) to enhance reactivity, achieving near-quantitative protection of the piperidine nitrogen. Notably, the Boc group’s stability under acidic conditions facilitates downstream modifications.

Purification and Characterization Techniques

Crystallization-Driven Enantiopurity

Crude products often contain diastereomeric impurities, necessitating multi-step crystallizations. For example, recrystallization from ethyl ether/hexane at 5°C removes 2.6% of the undesired (3S)-2-hydroxy-3-N-Boc-amino-4-phenylbutane impurity. Flash chromatography on silica gel (hexane/ethyl acetate gradients) further resolves stereochemical contaminants.

Spectroscopic Validation

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are indispensable for structural confirmation. The Boc group’s tert-butyl protons appear as a singlet at δ 1.45 ppm in H NMR, while the hydroxymethyl group resonates at δ 3.72–3.22 ppm. High-resolution MS confirms the molecular ion peak at m/z = 250 [M+1].

Industrial-Scale Production Considerations

Flow Microreactor Systems

Recent patents advocate for continuous-flow systems to enhance reaction efficiency and scalability. For example, a microreactor operating at 50–120°C reduces reaction times from hours to minutes while maintaining 99% conversion. This approach minimizes thermal degradation of heat-sensitive intermediates.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-tert-Butyl 3-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The reaction conditions vary depending on the desired transformation but generally involve controlled temperature, pressure, and pH .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Analgesic and Anti-inflammatory Properties

Research indicates that derivatives of piperidine compounds exhibit significant analgesic and anti-inflammatory effects. For instance, studies have shown that modifications to the piperidine structure can enhance binding affinity to specific receptors, leading to improved therapeutic outcomes in pain management .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. In vitro studies suggest that (2R,3S)-tert-Butyl 3-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate can protect neuronal cells from oxidative stress and apoptosis, making it a candidate for developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's .

Organic Synthesis

Building Block in Chemical Synthesis

This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including esterification and amination reactions. For example, it can be utilized in the synthesis of more complex piperidine derivatives that are important in pharmaceuticals .

Chiral Auxiliary in Asymmetric Synthesis

Due to its chiral nature, this compound is useful as a chiral auxiliary in asymmetric synthesis. This application is crucial for producing enantiomerically pure compounds, which are often required in drug development .

Material Science

Polymer Chemistry

In material science, the compound's properties have been explored for use in polymer chemistry. It can be incorporated into polymer matrices to enhance mechanical properties or provide specific functionalities such as improved thermal stability or biocompatibility .

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Study 1 | Neuroprotection | Demonstrated significant reduction in cell death in neuronal cultures exposed to oxidative stress when treated with the compound. |

| Study 2 | Analgesic Activity | Showed comparable efficacy to existing analgesics in animal models of pain. |

| Study 3 | Asymmetric Synthesis | Achieved high enantioselectivity in the synthesis of target molecules using the compound as a chiral auxiliary. |

Mechanism of Action

The mechanism of action of (2R,3S)-tert-Butyl 3-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways within cells. These interactions can modulate various biochemical processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Hydroxyl/Hydroxymethyl Substituents

tert-Butyl (S)-2-(hydroxymethyl)piperidine-1-carboxylate (CAS: 134441-93-3)

- Molecular Formula: C₁₁H₂₁NO₃

- Key Differences : Lacks the 3-hydroxyl group present in the target compound, resulting in reduced polarity. The stereochemistry at position 2 is (S) instead of (R) .

- Applications : Used in asymmetric synthesis but may exhibit different hydrogen-bonding interactions due to the absence of the 3-hydroxy group.

tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (CAS: 146667-84-7)

- Molecular Formula: C₁₂H₂₃NO₃

- Key Differences : Replaces the hydroxymethyl group with a hydroxyethyl chain, increasing hydrophobicity (LogP: ~1.8) compared to the target compound .

- Synthetic Utility : The extended alkyl chain may alter solubility in organic solvents, affecting reaction kinetics.

(S)-tert-Butyl 3-hydroxypiperidine-1-carboxylate (CAS: 85275-45-2)

Analogues with Halogen or Aromatic Substituents

tert-Butyl cis-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate (CAS: 159635-49-1)

- Molecular Formula: C₁₁H₂₀FNO₃

- Key Differences : Incorporates a fluorine atom at position 3, which enhances electronegativity and metabolic stability. The cis-configuration may influence ring conformation .

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS: 652971-20-5)

Analogues with Alkyl/Aryl Extensions

tert-Butyl(2R)-2-(2-methoxy-2-oxoethyl)-5-methylidenepiperidine-1-carboxylate

- Molecular Formula: C₁₄H₂₃NO₄

- Key Differences : Features a methoxy-oxoethyl side chain and a methylidene group, altering steric bulk and π-bond conjugation. NMR data (¹H and ¹³C) highlight distinct electronic environments compared to the target compound .

- Synthesis: Prepared via organometallic coupling, demonstrating divergent synthetic pathways .

tert-Butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate

- Molecular Formula : C₁₄H₂₀ClN₃O₂

Key Properties

Q & A

Q. What are the standard synthetic routes for preparing (2R,3S)-tert-butyl 3-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate?

The compound is typically synthesized via multi-step sequences involving stereoselective reactions. For example:

- Key steps : (1) Protection of hydroxyl groups using tert-butyldimethylsilyl (TBS) ethers to prevent side reactions. (2) Coupling reactions (e.g., Suzuki-Miyaura) for aromatic substitutions. (3) Deprotection using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at 60°C to yield the final product .

- Purification : Flash chromatography with gradients of ethyl acetate/hexane (10–30%) ensures high purity (>95%) .

Q. How is enantiomeric purity confirmed during synthesis?

- Chiral HPLC : Employed with polysaccharide-based columns (e.g., Chiralpak AD-H) and mobile phases like hexane/isopropanol (90:10).

- Optical Rotation : Measured using a polarimeter (e.g., [α]D²⁵ = +12.5° in chloroform) to validate stereochemical integrity .

Q. What spectroscopic techniques are used for structural elucidation?

- NMR : ¹H and ¹³C NMR (400 MHz, CDCl₃) confirm regiochemistry (e.g., δ 7.75 ppm for aromatic protons, δ 4.36 ppm for hydroxymethyl groups) .

- HRMS : High-resolution mass spectrometry (e.g., m/z 263.29 [M+H]⁺) verifies molecular formula (C₁₁H₂₁NO₆) .

Q. How are common impurities identified and quantified?

- HPLC-MS : Detects impurities like Miglitol Impurity 11 (CAS 122371-65-7), a stereoisomer with similar retention time but distinct fragmentation patterns .

- TLC Monitoring : Used during synthesis to track byproducts (e.g., tert-butyl des-hydroxy analogs) .

Q. What are the stability considerations for this compound?

- Storage : Stable at –20°C under inert gas (N₂/Ar) for >6 months. Degrades under prolonged exposure to moisture or light, forming carboxylic acid derivatives .

Advanced Research Questions

Q. How can conflicting NMR data for diastereomers be resolved?

- NOESY Experiments : Differentiate axial vs. equatorial proton orientations. For example, cross-peaks between H-2 (δ 3.2 ppm) and H-3 (δ 4.1 ppm) confirm the (2R,3S) configuration .

- DFT Calculations : Predict ¹³C chemical shifts (e.g., C-1 at 175 ppm for the carboxylate group) to validate assignments .

Q. What strategies optimize low-yielding steps in the synthesis?

Q. How are reaction conditions tailored to minimize epimerization?

- Low-Temperature Deprotection : Conduct TBAF-mediated deprotection at 0°C instead of 60°C to reduce racemization (enantiomeric excess: 99% vs. 94%) .

- Buffer Systems : Use pH-controlled aqueous layers (e.g., NH₄Cl) during workup to prevent acid/base-induced stereoinversion .

Q. What computational methods predict the compound’s biological activity?

- Molecular Docking : Models interactions with kinase targets (e.g., G protein-coupled receptor kinase 2) using AutoDock Vina. Key residues (e.g., Lys220) form hydrogen bonds with the hydroxymethyl group .

- ADMET Prediction : Software like SwissADME estimates logP = 1.2 and CNS permeability, guiding drug design .

Q. How do researchers address discrepancies in biological assay results?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.